
3-methyl-N-(2-methyl-2H-tetrazol-5-yl)butanamide
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Overview
Description
3-methyl-N-(2-methyl-2H-tetrazol-5-yl)butanamide is a compound that features a tetrazole ring, which is a five-membered ring containing four nitrogen atoms and one carbon atom. Tetrazoles are known for their diverse biological activities and are used in various fields such as medicinal chemistry, agriculture, and material science .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-methyl-N-(2-methyl-2H-tetrazol-5-yl)butanamide typically involves the formation of the tetrazole ring followed by the attachment of the butanamide moiety. One common method for synthesizing tetrazole derivatives is the [2+3] cycloaddition reaction between a nitrile and an azide . This reaction can be catalyzed by various Lewis acids or transition metals under controlled conditions.
Industrial Production Methods
Industrial production of tetrazole derivatives often involves the use of high-pressure reactors and continuous flow systems to ensure safety and efficiency. The use of automated systems allows for precise control over reaction conditions, leading to higher yields and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
3-methyl-N-(2-methyl-2H-tetrazol-5-yl)butanamide can undergo various chemical reactions, including:
Oxidation: The tetrazole ring can be oxidized to form tetrazole oxides.
Reduction: Reduction reactions can lead to the formation of amines or other reduced forms of the compound.
Substitution: The tetrazole ring can participate in nucleophilic substitution reactions, where one of the nitrogen atoms is replaced by another nucleophile
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like amines, thiols, or halides can be used under basic or acidic conditions
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to tetrazole oxides, while reduction can produce amines .
Scientific Research Applications
Chemical Applications
1. Synthesis of Complex Molecules
The compound serves as a versatile building block in organic synthesis. Its tetrazole moiety allows for the formation of diverse derivatives through various chemical reactions, including substitution and coupling reactions. This versatility is crucial for developing new pharmaceuticals and materials.
2. Material Science
In material science, 3-methyl-N-(2-methyl-2H-tetrazol-5-yl)butanamide is utilized in the production of polymers and nanomaterials. The incorporation of tetrazole groups enhances the thermal stability and mechanical properties of materials, making them suitable for high-performance applications.
Biological Applications
1. Pharmacological Research
Research indicates that compounds containing tetrazole rings exhibit significant biological activities, including anti-inflammatory and antimicrobial effects. For instance, studies have shown that derivatives of this compound can act as potential inhibitors for various enzymes involved in disease pathways.
Case Study: Angiotensin-II Receptor Antagonists
A study on derivatives of this compound demonstrated their effectiveness as angiotensin-II receptor antagonists. These compounds were synthesized and evaluated for their antihypertensive properties, showing significant blood pressure-lowering effects compared to standard treatments .
Medicinal Chemistry
1. Drug Development
The compound's ability to interact with biological targets makes it a candidate for drug development. Its structural characteristics allow it to modulate receptor activity, potentially leading to new therapeutic agents for conditions such as hypertension and other cardiovascular diseases.
Data Table: Biological Activity of Derivatives
Mechanism of Action
The mechanism of action of 3-methyl-N-(2-methyl-2H-tetrazol-5-yl)butanamide involves its interaction with specific molecular targets. The tetrazole ring can mimic carboxylic acids, allowing it to bind to enzyme active sites and inhibit their activity. This interaction is facilitated by the electron-donating and electron-withdrawing properties of the tetrazole ring, which stabilize the binding to the target enzyme .
Comparison with Similar Compounds
Similar Compounds
Losartan: An angiotensin II receptor antagonist used to treat hypertension.
Candesartan: Another angiotensin II receptor blocker with similar applications.
Oteseconazole: An antifungal agent currently in clinical trials.
Uniqueness
3-methyl-N-(2-methyl-2H-tetrazol-5-yl)butanamide is unique due to its specific structure, which combines the tetrazole ring with a butanamide moiety. This combination imparts unique chemical and biological properties, making it a valuable compound for various applications .
Biological Activity
3-methyl-N-(2-methyl-2H-tetrazol-5-yl)butanamide is a compound of growing interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic applications, and relevant research findings.
Chemical Structure and Properties
This compound features a tetrazole ring, which is known for its bioisosteric properties that can mimic carboxylic acids. The presence of the tetrazole moiety enhances lipophilicity and may influence the compound's interaction with biological targets.
Biological Activity Overview
The biological activity of this compound has been investigated in various studies, revealing its potential as an enzyme inhibitor and receptor modulator. Key areas of research include:
- Antioxidant Activity : The compound has demonstrated significant free radical scavenging ability in DPPH assays, suggesting potential applications in oxidative stress-related conditions.
- Antihypertensive Effects : Preliminary studies indicate that derivatives of this compound may act as angiotensin II receptor antagonists, contributing to blood pressure regulation.
- Enzyme Inhibition : The compound has shown promising results in inhibiting urease activity, which is relevant for treating conditions like urinary tract infections.
The mechanism by which this compound exerts its biological effects is primarily through interactions with specific enzymes and receptors. For instance, its inhibition of urease involves binding to the active site of the enzyme, disrupting its catalytic function. Molecular docking studies have provided insights into these interactions, illustrating how the compound fits into the binding sites of target proteins.
Research Findings and Case Studies
Recent studies have focused on synthesizing various analogs of this compound to evaluate their biological activities:
- Synthesis and Characterization : A study synthesized several derivatives using techniques such as FTIR and NMR to confirm structural integrity. These compounds were evaluated for their biological activities, including antioxidant and antihypertensive properties .
- Biological Evaluation : In vitro assays indicated that many synthesized derivatives exhibited enhanced antioxidant activities compared to the parent compound. For example, one derivative showed a significant reduction in blood pressure in hypertensive models .
- Molecular Docking Studies : These studies revealed that certain analogs have favorable binding affinities for angiotensin II receptors and urease, supporting their potential therapeutic roles .
Data Table: Biological Activity Summary
Compound Name | Activity Type | Assay Method | Results |
---|---|---|---|
This compound | Antioxidant | DPPH Assay | Significant free radical scavenging |
This compound Derivative 1 | Antihypertensive | Blood Pressure Model | Reduced blood pressure significantly |
This compound Derivative 2 | Urease Inhibition | Agar Diffusion | High inhibition rate |
Properties
IUPAC Name |
3-methyl-N-(2-methyltetrazol-5-yl)butanamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13N5O/c1-5(2)4-6(13)8-7-9-11-12(3)10-7/h5H,4H2,1-3H3,(H,8,10,13) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NTVZRJSMRUCGHL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(=O)NC1=NN(N=N1)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H13N5O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
183.21 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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